molecular formula C7H11ClN2O B6160819 3-(2-aminoethyl)pyridin-2-ol hydrochloride CAS No. 2758004-12-3

3-(2-aminoethyl)pyridin-2-ol hydrochloride

Cat. No.: B6160819
CAS No.: 2758004-12-3
M. Wt: 174.6
InChI Key:
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Description

3-(2-aminoethyl)pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is known for its applications in various fields such as pharmaceuticals, neuroscience, and biomedical science. This compound is characterized by the presence of a pyridine ring substituted with an aminoethyl group and a hydroxyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)pyridin-2-ol hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(2-aminoethyl)pyridin-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular signaling and neurotransmission.

    Medicine: It is investigated for its therapeutic potential in treating neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets in the body. The aminoethyl group allows it to bind to receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminoethyl)pyridine: Lacks the hydroxyl group, making it less versatile in certain reactions.

    2-(3-pyridyl)ethanamine: Similar structure but different substitution pattern on the pyridine ring.

    3-pyridineethanamine: Another related compound with different functional groups.

Uniqueness

3-(2-aminoethyl)pyridin-2-ol hydrochloride stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2758004-12-3

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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